![molecular formula C18H20N2OS B2410413 1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene CAS No. 919975-36-3](/img/structure/B2410413.png)

1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

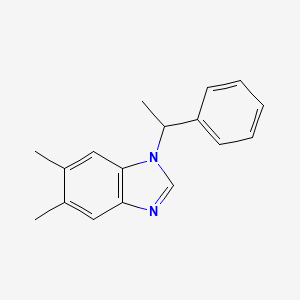

1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene, also known as DM-BIT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of benzimidazole derivatives, which have been extensively studied for their potential therapeutic applications.

Applications De Recherche Scientifique

Self-assembly in Coordination Chemistry

The study by Rüttimann et al. (1992) explores the self-assembly of dinuclear complexes with copper(I), highlighting the structural intricacies and the influence of ligand design on the formation of helical and non-helical structures. This research underscores the significance of ligand architecture in directing the assembly of metal-organic frameworks, which are crucial for catalysis, gas storage, and separation technologies (Rüttimann, Piguet, Bernardinelli, Bocquet, & Williams, 1992).

Advances in Fluorescent Sensors

Brazeau et al. (2017) synthesized a blue fluorescent molecule functionalized with triarylboron and bisbenzimidazole units, demonstrating its application in anion sensing. This work is pivotal in developing fluorescent sensors for environmental monitoring and biomedical diagnostics, where specific ion detection is necessary (Brazeau, Yuan, Ko, Wyman, & Wang, 2017).

Novel PET Imaging Agents

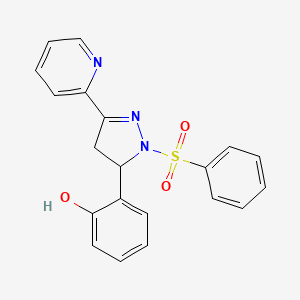

Cui et al. (2012) developed novel radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques, a hallmark of Alzheimer's disease. Their research contributes to the field of neuroimaging, offering potential tools for early diagnosis and monitoring of Alzheimer's disease progression (Cui, Ono, Kimura, Ueda, Nakamoto, Togashi, Okamoto, Ihara, Takahashi, Liu, & Saji, 2012).

Coordination Chemistry and Catalysis

Hahn and Foth (1999) investigated palladium complexes with benzimidazolin-2-ylidene ligands, providing insights into the structural aspects affecting catalytic activity. This research is foundational for the development of more efficient and selective catalysts in organic synthesis and industrial processes (Hahn & Foth, 1999).

Propriétés

IUPAC Name |

2-[2-(2,5-dimethylphenoxy)ethylsulfanyl]-1-methylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-13-8-9-14(2)17(12-13)21-10-11-22-18-19-15-6-4-5-7-16(15)20(18)3/h4-9,12H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZKOQZSXJJOOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCSC2=NC3=CC=CC=C3N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2410331.png)

![2,5-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2410335.png)

![2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2410350.png)

![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2410353.png)